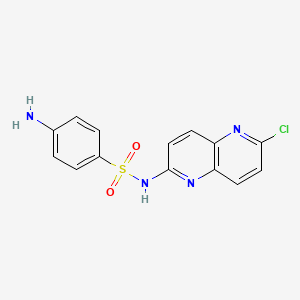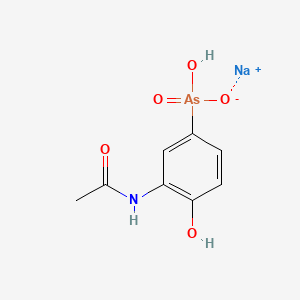
Acetarsol sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetarsol sodium involves the reaction of 4-hydroxyacetanilide with arsenic acid. The reaction typically occurs under acidic conditions, leading to the formation of (3-Acetamido-4-hydroxyphenyl)arsonic acid, which is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Acetarsol sodium undergoes several types of chemical reactions, including:
Oxidation: The arsenic atom in this compound can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form arsine derivatives.
Substitution: The hydroxyl and acetamido groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles, including halides and amines, can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Higher oxidation state arsenic compounds.
Reduction: Arsine derivatives.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
Acetarsol sodium has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other arsenic-containing compounds.
Biology: Studied for its effects on protozoan and helminth infections.
Medicine: Historically used to treat infections such as syphilis, amoebiasis, and trypanosomiasis.
Industry: Utilized in the production of other pharmaceuticals and as a research chemical.
Mécanisme D'action
The exact mechanism of action of acetarsol sodium is not fully understood. it is believed to bind to protein-containing sulfhydryl groups in the infective microorganism, forming lethal arsenic-sulfur bonds. This binding impairs the function of essential proteins, ultimately leading to the death of the microorganism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Arsthinol: Another arsenical compound with similar antiprotozoal properties.
Melarsoprol: Used to treat trypanosomiasis, it also contains arsenic but has a different structure and mechanism of action.
Carbarsone: An arsenical compound used to treat amoebiasis.
Uniqueness
Acetarsol sodium is unique due to its specific structure, which allows it to form stable arsenic-sulfur bonds with proteins in microorganisms. This property makes it particularly effective against certain protozoan and helminth infections .
Propriétés
Numéro CAS |
5892-48-8 |
|---|---|
Formule moléculaire |
C8H9AsNNaO5 |
Poids moléculaire |
297.07 g/mol |
Nom IUPAC |
sodium;(3-acetamido-4-hydroxyphenyl)-hydroxyarsinate |
InChI |
InChI=1S/C8H10AsNO5.Na/c1-5(11)10-7-4-6(9(13,14)15)2-3-8(7)12;/h2-4,12H,1H3,(H,10,11)(H2,13,14,15);/q;+1/p-1 |
Clé InChI |
UYQUMYMLNDDPIP-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)NC1=C(C=CC(=C1)[As](=O)(O)[O-])O.[Na+] |
Numéros CAS associés |
97-44-9 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


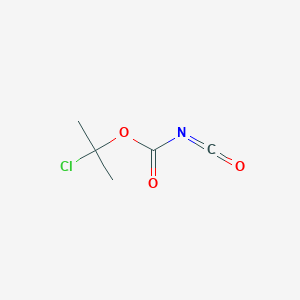
![N-(Propan-2-yl)-3-[(prop-2-en-1-yl)oxy]pyrazin-2-amine](/img/structure/B14639822.png)
![1-Methyl-3-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]-2-phenyl-1H-indole](/img/structure/B14639823.png)
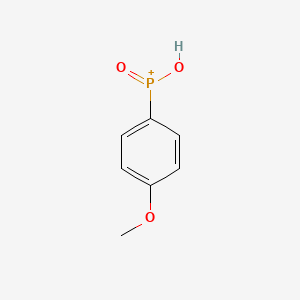

![3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-OL](/img/structure/B14639835.png)
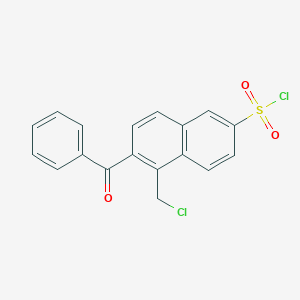
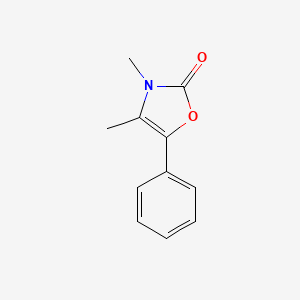
![1,2,3,4,5,6,7-Heptaphenyl-7-borabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14639858.png)
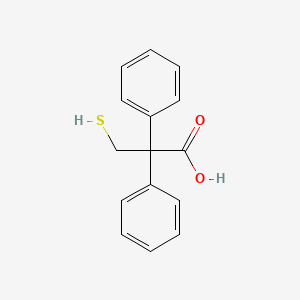
![Benzene, 1-[(2-chloro-2-propenyl)thio]-4-methyl-](/img/structure/B14639880.png)
![4-Benzyl-2-phenyloctahydrocyclopenta[b]thiopyran](/img/structure/B14639881.png)
